molecular formula C13H17ClN2O B8510851 3'-Chloro-4'-(4-methyl-1-piperazinyl)acetophenone

3'-Chloro-4'-(4-methyl-1-piperazinyl)acetophenone

Cat. No.: B8510851
M. Wt: 252.74 g/mol
InChI Key: VORZJBDVMFXUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Chloro-4'-(4-methyl-1-piperazinyl)acetophenone is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H17ClN2O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3

InChI Key

VORZJBDVMFXUOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3',4'-Dichloroacetophenone (9.65 g., 0.05 mole) and N-methylpiperazine (10 g., 0.1 mole) are refluxed (165° C.) for 24 hours. The solution is cooled and 100 ml. water containing 2 g. of sodium hydroxide is added. The oil is decanted and diluted with 200 ml. of toluene and washed first with dilute alkali then several times with water. The toluene layer is dried with magnesium sulfate and evaporated in vacuo to an oil. The residue is distilled 146°-150° at 0.1-0.3 mm., yield 3.0 g. This product is dissolved in ethyl ether and converted to the hydrochloride using isopropanolic hydrogen chloride and the salt crystallized from acetonitrile. The purified salt is reconverted to the base with dilute sodium hydroxide. The product is extracted using ethyl ether, separated, dried, evaporated to dryness to give 3'-chloro-4'-(4-methyl-1-piperazinyl)acetophenone as a yellow oil.
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
solvent
Reaction Step Three

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